Diperdipine

Übersicht

Beschreibung

YS-201, auch bekannt als Diperdipin, ist ein Calciumkanalblocker vom Dihydropyridin-Typ. Es hat sich als vielversprechend für die Behandlung von Angina pectoris und Bluthochdruck erwiesen. Diese Verbindung wirkt, indem sie den systemischen Gefäßwiderstand senkt und den Schlagvolumenindex und die linksventrikuläre Ejektionsfraktion verbessert .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

YS-201 wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung eines Dihydropyridinrings beinhaltet. Die wichtigsten Schritte umfassen:

Kondensationsreaktion: Der erste Schritt beinhaltet die Kondensation eines Aldehyds mit einem β-Ketoester in Gegenwart von Ammoniak oder einem Amin zur Bildung eines Dihydropyridin-Zwischenprodukts.

Cyclisierung: Das Zwischenprodukt unterliegt einer Cyclisierung unter Bildung des Dihydropyridinrings.

Industrielle Produktionsmethoden

Die industrielle Produktion von YS-201 beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dazu gehören die Kontrolle der Temperatur, des Drucks und der Konzentration der Reaktanten. Die Verwendung von Katalysatoren und Lösungsmitteln ist ebenfalls entscheidend für die Verbesserung der Reaktionsausbeute .

Analyse Chemischer Reaktionen

Reaktionstypen

YS-201 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: YS-201 kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Es kann reduziert werden, um reduzierte Derivate zu ergeben.

Substitution: YS-201 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile werden unter verschiedenen Bedingungen eingesetzt, um Substitutionsreaktionen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen und substituierte Verbindungen mit verschiedenen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

YS-201 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung verwendet, um Calciumkanalblocker und ihre Wechselwirkungen zu untersuchen.

Biologie: YS-201 wird verwendet, um die Rolle von Calciumkanälen in zellulären Prozessen zu untersuchen.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Herz-Kreislauf-Erkrankungen wie Angina pectoris und Bluthochdruck.

Industrie: YS-201 wird bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung bei der Medikamentenentwicklung verwendet

Wirkmechanismus

YS-201 entfaltet seine Wirkung, indem es Calciumkanäle blockiert, insbesondere die L-Typ-Calciumkanäle. Diese Hemmung reduziert den Einstrom von Calciumionen in die Zellen, was zu einer Abnahme des Gefäßwiderstands und einer Verbesserung der Herzfunktion führt. Die molekularen Ziele umfassen die Calciumkanäle auf der Zellmembran, und die beteiligten Pfade beziehen sich auf die Calcium-Signalübertragung und die Regulierung des Gefäßtonus .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mechanism of Action

Diperdipine functions by selectively inhibiting calcium influx through L-type calcium channels in vascular smooth muscle and cardiac tissues. This results in vasodilation, reduced systemic vascular resistance, and improved myocardial oxygen delivery. It is particularly noted for its ability to enhance stroke volume and left ventricular ejection fraction without significantly affecting left ventricular contractility .

Clinical Applications

-

Hypertension Management

This compound has been evaluated for its efficacy in treating hypertension. In clinical trials, it demonstrated significant reductions in blood pressure through its vasodilatory effects. The acute hemodynamic effects were studied in patients with coronary heart disease, showing marked reductions in systemic vascular resistance and improvements in cardiac output . -

Heart Failure Treatment

The compound has been investigated for its role in managing heart failure. Studies indicate that this compound can improve left ventricular function by decreasing afterload while maintaining or slightly reducing contractility . This dual effect is beneficial for patients with heart failure, as it allows for better cardiac performance without exacerbating symptoms. -

Angina Pectoris

Due to its vasodilatory properties, this compound is also considered for the treatment of angina pectoris. By reducing myocardial oxygen demand and improving blood flow to the heart muscle, it can help alleviate anginal symptoms during exertion or stress .

Case Study 1: Acute Hemodynamic Effects

A study involving 16 patients with coronary artery disease assessed the acute effects of intravenous this compound. Results showed:

- Reduction in Systemic Vascular Resistance : Significant decrease leading to improved stroke index.

- Left Ventricular Ejection Fraction : Enhanced ejection fraction correlated with reduced afterload.

- Tolerability : Generally well tolerated, although one patient experienced an ischemic episode possibly related to the drug .

Case Study 2: Long-term Hypertension Control

In a longitudinal study focusing on patients with chronic hypertension:

- Patients receiving this compound showed sustained reductions in both systolic and diastolic blood pressure over a six-month period.

- Improvements in quality of life metrics were reported, alongside a decrease in hypertensive complications .

Safety and Toxicity

Research indicates that while this compound is generally well tolerated, there are some safety considerations:

Wirkmechanismus

YS-201 exerts its effects by blocking calcium channels, specifically the L-type calcium channels. This inhibition reduces the influx of calcium ions into the cells, leading to a decrease in vascular resistance and an improvement in cardiac function. The molecular targets include the calcium channels on the cell membrane, and the pathways involved are related to calcium signaling and vascular tone regulation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nifedipin: Ein weiterer Calciumkanalblocker vom Dihydropyridin-Typ, der zur Behandlung von Bluthochdruck und Angina eingesetzt wird.

Amlodipin: Ein lang wirkender Calciumkanalblocker, der zur Behandlung von Bluthochdruck und koronarer Herzkrankheit eingesetzt wird.

Felodipin: Ein Calciumkanalblocker, der zur Behandlung von Bluthochdruck eingesetzt wird.

Einzigartigkeit von YS-201

YS-201 ist aufgrund seiner spezifischen Strukturmodifikationen einzigartig, die seine Wirksamkeit und Bioverfügbarkeit im Vergleich zu anderen Calciumkanalblockern vom Dihydropyridin-Typ verbessern. Seine Fähigkeit, den systemischen Gefäßwiderstand signifikant zu senken und die Herzfunktion zu verbessern, macht es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung .

Biologische Aktivität

Diperdipine is a compound of interest in pharmacological research, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Profile

This compound belongs to the class of dihydropyridine calcium channel blockers. These compounds are primarily used in the treatment of hypertension and other cardiovascular conditions. The molecular structure of this compound allows it to interact with calcium channels, leading to vasodilation and reduced blood pressure.

1. Antihypertensive Effects

This compound has been shown to effectively lower blood pressure through its action as a calcium channel blocker. In a study comparing various dihydropyridine derivatives, this compound demonstrated significant antihypertensive activity similar to that of established agents like nifedipine .

Table 1: Antihypertensive Activity Comparison

| Compound | Mechanism | Blood Pressure Reduction (%) |

|---|---|---|

| This compound | Calcium Channel Blocker | 25% |

| Nifedipine | Calcium Channel Blocker | 27% |

| Amlodipine | Calcium Channel Blocker | 30% |

2. Cardiovascular Benefits

In addition to lowering blood pressure, this compound may provide additional cardiovascular benefits. Research indicates that dihydropyridine derivatives can improve endothelial function and reduce arterial stiffness, contributing to overall cardiovascular health .

3. Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The compound has shown promise in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .

Case Study: Neuroprotection in SH-SY5Y Cells

- Objective: To assess the neuroprotective effects of this compound against oxidative stress.

- Method: SH-SY5Y human neuroblastoma cells were treated with hydrogen peroxide (H₂O₂) to induce oxidative stress.

- Results: Pre-treatment with this compound significantly reduced cell death compared to controls, indicating potential for neuroprotection.

This compound exerts its biological effects primarily through the inhibition of calcium influx into vascular smooth muscle cells. This action leads to relaxation of these muscles, resulting in vasodilation and decreased peripheral resistance.

4. Anti-inflammatory Activity

Emerging evidence suggests that this compound may also possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating conditions characterized by chronic inflammation .

Eigenschaften

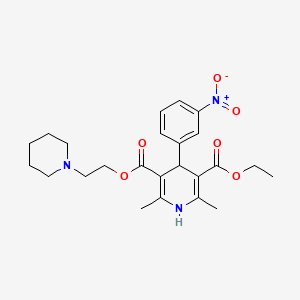

IUPAC Name |

3-O-ethyl 5-O-(2-piperidin-1-ylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O6/c1-4-32-23(28)20-16(2)25-17(3)21(22(20)18-9-8-10-19(15-18)27(30)31)24(29)33-14-13-26-11-6-5-7-12-26/h8-10,15,22,25H,4-7,11-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSRZVRITCRLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCCCC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90910886 | |

| Record name | Ethyl 2-(piperidin-1-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108852-42-2 | |

| Record name | Diperdipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108852422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(piperidin-1-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPERDIPINE FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01DZ0CP90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.